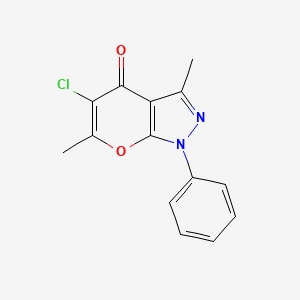
5-Chloro-3,6-dimethyl-1-phenylpyrano(2,3-c)pyrazol-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3,6-dimethyl-1-phenylpyrano(2,3-c)pyrazol-4(1H)-one is a heterocyclic compound that features a pyrano-pyrazole core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3,6-dimethyl-1-phenylpyrano(2,3-c)pyrazol-4(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of a phenylhydrazine derivative with a suitable diketone, followed by cyclization in the presence of a chlorinating agent to introduce the chlorine atom.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule, such as reducing the chlorine atom to a hydrogen atom.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized compounds.
科学的研究の応用
Chemistry
In chemistry, 5-Chloro-3,6-dimethyl-1-phenylpyrano(2,3-c)pyrazol-4(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers study its interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as drug candidates. The modifications of its structure can lead to the discovery of new pharmaceuticals with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.
作用機序
The mechanism of action of 5-Chloro-3,6-dimethyl-1-phenylpyrano(2,3-c)pyrazol-4(1H)-one depends on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. For example, it could bind to a particular enzyme’s active site, blocking its activity and thereby exerting its biological effect.
類似化合物との比較
Similar Compounds
3,6-Dimethyl-1-phenylpyrano(2,3-c)pyrazol-4(1H)-one: Lacks the chlorine atom, which may affect its reactivity and biological activity.
5-Bromo-3,6-dimethyl-1-phenylpyrano(2,3-c)pyrazol-4(1H)-one: Similar structure but with a bromine atom instead of chlorine, which can lead to different chemical and biological properties.
5-Chloro-3-methyl-1-phenylpyrano(2,3-c)pyrazol-4(1H)-one: Lacks one methyl group, potentially altering its steric and electronic properties.
Uniqueness
The presence of both chlorine and methyl groups in 5-Chloro-3,6-dimethyl-1-phenylpyrano(2,3-c)pyrazol-4(1H)-one makes it unique in terms of its reactivity and potential applications. The chlorine atom can participate in various substitution reactions, while the methyl groups can influence the compound’s overall stability and solubility.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering numerous possibilities for innovation and discovery.
特性
CAS番号 |
87100-99-0 |
|---|---|
分子式 |
C14H11ClN2O2 |
分子量 |
274.70 g/mol |
IUPAC名 |
5-chloro-3,6-dimethyl-1-phenylpyrano[2,3-c]pyrazol-4-one |
InChI |
InChI=1S/C14H11ClN2O2/c1-8-11-13(18)12(15)9(2)19-14(11)17(16-8)10-6-4-3-5-7-10/h3-7H,1-2H3 |
InChIキー |
CJIHESUAAAFYIB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C2=C(O1)N(N=C2C)C3=CC=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



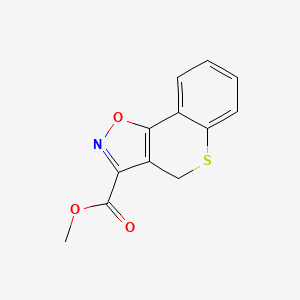
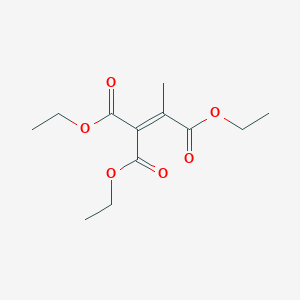

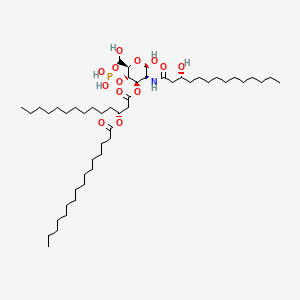

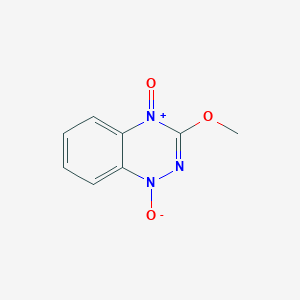

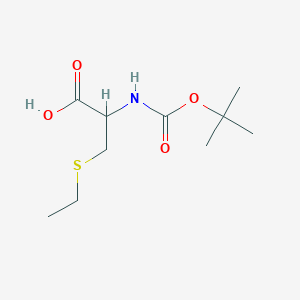
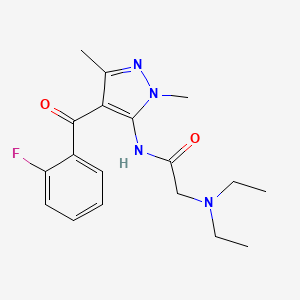
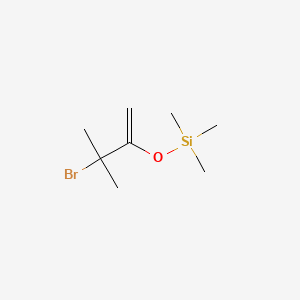
![(2E)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;hydroiodide](/img/structure/B12806641.png)


